7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid
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Overview
Description
7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[2,3-B]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as potassium carbonate or sodium azide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also becoming more prevalent in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dry acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine-3-carboxylic acid: Shares a similar pyridine core but lacks the thieno ring.
7-(Diethylamino)-2-oxo-2H-chromene-3-carboxylic acid: Contains a chromene ring instead of a thieno[2,3-B]pyridine core.
Uniqueness
The presence of the thieno[2,3-B]pyridine core in 7-(2-(Diethylamino)ethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid imparts unique chemical and biological properties that distinguish it from other similar compounds. This structural feature contributes to its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
67637-82-5 |
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Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
7-[2-(diethylamino)ethyl]-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3S/c1-4-16(5-2)6-7-17-9-12(15(19)20)13(18)11-8-10(3)21-14(11)17/h8-9H,4-7H2,1-3H3,(H,19,20) |
InChI Key |
XJFMOOZFNIFLOO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=C(C(=O)C2=C1SC(=C2)C)C(=O)O |
Origin of Product |
United States |
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